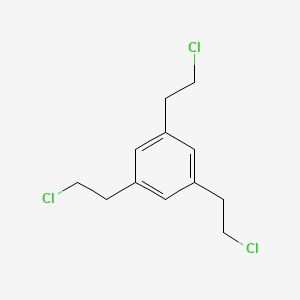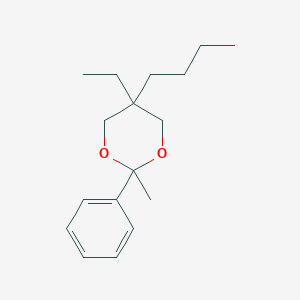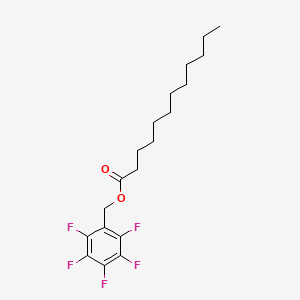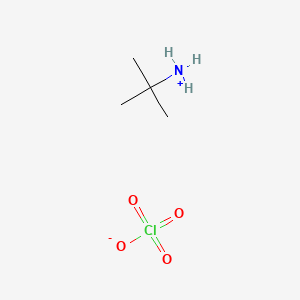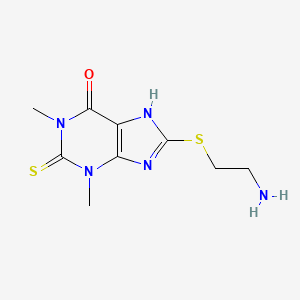![molecular formula C6H3Cl2NOS B14720108 1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene CAS No. 21250-20-4](/img/structure/B14720108.png)
1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene is a chemical compound that belongs to the class of disubstituted benzenes It is characterized by the presence of two chlorine atoms and a sulfonamide group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene typically involves the chlorination of benzene followed by the introduction of the sulfonamide group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired substitution pattern on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where benzene is treated with chlorine gas in the presence of a catalyst. The sulfonamide group is then introduced through a subsequent reaction step, which may involve the use of sulfur-containing reagents under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenes depending on the nucleophile used.
Scientific Research Applications
1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The chlorine atoms may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichlorobenzene: Lacks the sulfonamide group, making it less reactive in certain biological contexts.
4-Chloro-2-nitroaniline: Contains a nitro group instead of the sulfonamide group, leading to different chemical properties and reactivity.
2,4-Dichlorobenzene sulfonamide: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness
1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene is unique due to the presence of both chlorine atoms and the sulfonamide group, which confer distinct chemical and biological properties
Properties
CAS No. |
21250-20-4 |
|---|---|
Molecular Formula |
C6H3Cl2NOS |
Molecular Weight |
208.06 g/mol |
IUPAC Name |
1,2-dichloro-4-(sulfinylamino)benzene |
InChI |
InChI=1S/C6H3Cl2NOS/c7-5-2-1-4(9-11-10)3-6(5)8/h1-3H |
InChI Key |
ICMPKYSDIZJHDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=S=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]urea](/img/structure/B14720032.png)
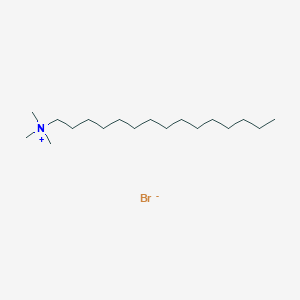
![1-[Phenylsulfonyl]-1-nitropropane](/img/structure/B14720038.png)
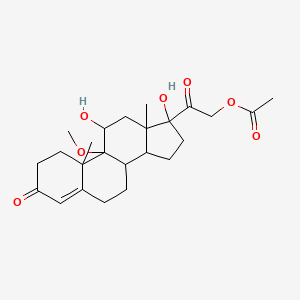

![Glycine, N-[(2-hydroxyphenyl)methylene]-](/img/structure/B14720063.png)
